molecular formula C25H19Cl2N3O2 B7741836 (E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

(E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B7741836
M. Wt: 464.3 g/mol
InChI Key: HHFLLEIQCQXXRX-WOJGMQOQSA-N
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Description

The compound (E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile (hereafter referred to as the target compound) is a benzimidazole-acrylonitrile hybrid with a molecular formula of C25H19Cl2N3O2 and a molecular weight of 464.346 g/mol . Its structure features:

  • A 1-methyl-1H-benzo[d]imidazol-2-yl group linked to an acrylonitrile moiety.
  • A 4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl substituent at the acrylonitrile's β-position.
  • A fixed E-configuration at the acrylonitrile double bond, confirmed by spectroscopic analysis .

The 2,4-dichlorobenzyloxy and methoxy groups enhance lipophilicity and electronic interactions, which may influence binding to biological targets .

Properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O2/c1-30-22-6-4-3-5-21(22)29-25(30)18(14-28)11-16-7-10-23(24(12-16)31-2)32-15-17-8-9-19(26)13-20(17)27/h3-13H,15H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFLLEIQCQXXRX-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzoimidazole core, followed by the introduction of the acrylonitrile group and the subsequent attachment of the dichlorobenzyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzimidazole-Acrylonitrile Derivatives

The target compound shares structural motifs with several analogs, differing in substituents on the benzimidazole nitrogen, aryl groups, and stereochemistry. Key comparisons are outlined below:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Molecular Formula Substituents (Benzimidazole N-/Aryl Group) Configuration Yield (%) Melting Point (°C) Key References
Target Compound C25H19Cl2N3O2 N-CH3; 4-(2,4-Cl2-benzyloxy)-3-OCH3-phenyl E N/A N/A
(E)-3-(4-N,N-Diethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile C23H24N4O N-CH3; 4-N,N-diethylaminophenyl E 65 Oil
E(Z)-3-(4-N,N-Diethylaminophenyl)-2-(N-hexylbenzimidazol-2-yl)acrylonitrile C28H34N4O N-C6H13; 4-N,N-diethylaminophenyl E/Z (2:1) 87 Oil
(2E)-2-(1H-Benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile C16H10N4O2 N-H; 4-nitrophenyl E N/A N/A
(E)-3-(1-(3-((4-Chlorophenyl)amino)-3-oxopropyl)-1H-benzimidazol-2-yl)acrylic acid C20H17ClN4O3 N-propylamide; 4-Cl-phenyl E 54.8 158–160
(2E)-2-(1H-Benzo[d]imidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile C21H13BrN4O N-H; 5-(4-Br-phenyl)furyl E N/A N/A

Key Comparative Observations

Substituent Effects on Physicochemical Properties

Benzimidazole N-Substituents :

  • The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like N-hexyl (87% yield, ) or N-phenyl (50% yield, ). Smaller N-substituents may improve synthetic accessibility .
  • In contrast, N-propylamide derivatives () exhibit lower melting points (158–160°C) due to increased flexibility, whereas rigid acrylonitrile analogs (e.g., target compound) likely have higher thermal stability .

Aryl Group Modifications: The 2,4-dichlorobenzyloxy-3-methoxyphenyl group in the target compound enhances lipophilicity (logP ~4.5 estimated) compared to 4-nitrophenyl () or 4-N,N-diethylaminophenyl (), which introduce polar nitro or amino groups. This difference may influence membrane permeability and target binding . C25H19Cl2N3O2), possibly altering pharmacokinetics .

Stereochemical and Functional Group Considerations

E/Z Isomerism :

  • The target compound’s E-configuration ensures a planar acrylonitrile structure, optimizing conjugation and dipole interactions. Mixed E/Z isomers (e.g., , Compound 1) may exhibit reduced potency due to steric clashes in the Z-form .

Acrylonitrile vs. The target compound’s nitrile group may enhance metabolic stability .

Biological Activity

The compound (E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, with the CAS number 477888-76-9, is a synthetic organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C23H19Cl2NO3
  • Molecular Weight : 428.31 g/mol
  • Boiling Point : 632.7 ± 55.0 °C (predicted)
  • Density : 1.322 ± 0.06 g/cm³ (predicted)
  • pKa : 13.36 ± 0.70 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing the benzimidazole moiety have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study examining the cytotoxic effects of related compounds on MCF7 breast cancer cells, it was found that derivatives exhibited IC50 values ranging from 25 to 50 µM, indicating moderate potency against tumor growth. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF725 ± 3.95Apoptosis induction
Compound BU8745.2 ± 13.0Cell cycle arrest
Compound CA431<20Apoptosis and necrosis

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has demonstrated that derivatives of this compound can inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy

In vitro studies showed that the compound had an MIC of 40 µg/mL against Staphylococcus aureus and demonstrated a broader spectrum of activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 200 µg/mL and 500 µg/mL respectively .

BacteriaMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Escherichia coli20014
Pseudomonas aeruginosa50010

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine levels in treated cell cultures. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

A study demonstrated that treatment with related compounds resulted in a significant reduction in TNF-alpha levels by approximately 60% at a concentration of 10 µM, suggesting their potential as anti-inflammatory agents.

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases.
  • Cytokine Modulation : Reduction in inflammatory mediators.

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